

# 42-(2-Tetrazolyl)rapamycin chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 42-(2-Tetrazolyl)rapamycin

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An In-Depth Technical Guide to **42-(2-Tetrazolyl)rapamycin** (Zotarolimus)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**42-(2-Tetrazolyl)rapamycin**, more commonly known as zotarolimus (ABT-578), is a semi-synthetic macrolide and a potent derivative of rapamycin (sirolimus).[1] Initially developed by Abbott Laboratories, it was specifically designed as an anti-proliferative agent for local delivery from drug-eluting stents to prevent coronary artery restenosis.[2][3] Structurally, zotarolimus is an analog of rapamycin where the hydroxyl group at position 42 is substituted with a tetrazole ring.[1][4] This modification enhances its lipophilicity compared to sirolimus, facilitating sustained release from stent coatings and efficient diffusion into target tissues.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to zotarolimus.

## Chemical Structure and Physicochemical Properties

Zotarolimus is a complex macrolide characterized by its unique tetrazole substitution on the rapamycin core. This structural alteration is key to its distinct pharmacokinetic profile.[4][7]

- IUPAC Name: (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-

yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone[8]

- Synonyms: ABT-578, A-179578[2]

## Physicochemical and Bioactivity Data

The key physicochemical and bioactivity parameters for zotarolimus are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Zotarolimus

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| CAS Number        | 221877-54-9  | [1][8]       |
| Molecular Formula | C <sub>52</sub> H <sub>79</sub> N <sub>5</sub> O <sub>12</sub> | [8][9]       |
| Molar Mass        | 966.21 g/mol   | [8][9]       |
| Solubility (DMSO) | ≥ 130 mg/mL (134.55 mM)  | [10]         |
| Lipophilicity     | Higher octanol:water partition coefficient than sirolimus      | [5][6]       |

Table 2: In Vitro Bioactivity of Zotarolimus

| Assay  | IC <sub>50</sub> Value | Reference(s) |
|--|------------------------|--------------|
| FKBP12 Binding Affinity                                | 2.57 nM                | [2]          |
| Human T-Cell Proliferation (Con-A induced)             | 7.0 nM                 | [2]          |
| Rat T-Cell Proliferation (Con-A induced)               | 1337 nM                | [2]          |
| Human Coronary Artery Smooth Muscle Cell Proliferation | 0.8 nM                 | [2]          |

Table 3: In Vivo Activity of Zotarolimus

| Model                  | Parameter        | Value                 | Reference(s) |
|------------------------|------------------|-----------------------|--------------|
| Rat Adjuvant DTH Model | ED <sub>50</sub> | 1.72 mg/kg/day (oral) | [2]          |

Table 4: Pharmacokinetic Parameters of Zotarolimus

| Species | Parameter  | Value                            | Notes   | Reference(s) |
|---------|--|----------------------------------|---|--------------|
| Rat     | Terminal Elimination Half-life (t <sub>1/2</sub> ) | 9.4 hours                        | Intravenous dosing                            | [7]          |
| Human   | Peak Blood Level (C <sub>max</sub> )               | 1.80 ng/mL                       | From 18mm Endeavor Stent (180 µg dose)        | [11]         |
| General | Metabolism   | Oxidative, via Cytochrome P4503A | Forms hydroxylated & demethylated metabolites | [5]          |

## Mechanism of Action: mTOR Pathway Inhibition

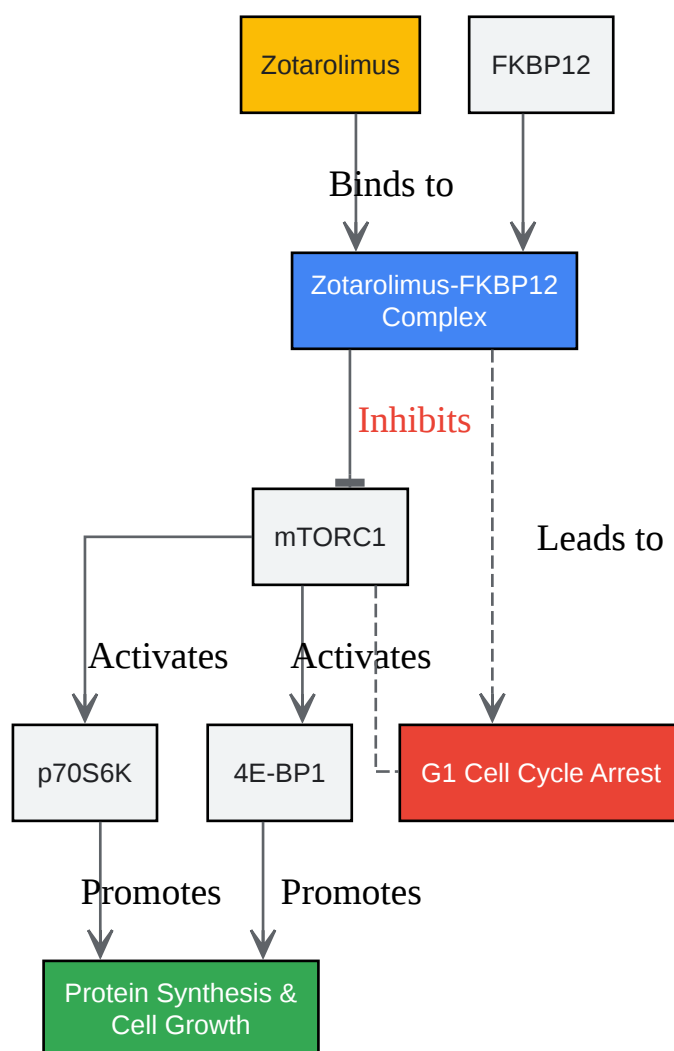
Zotarolimus exerts its anti-proliferative effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[12] The mechanism is indirect and initiated by the formation of a high-affinity complex with an intracellular receptor, the FK506-binding protein 12 (FKBP12).[1][12]

The key steps are as follows:

- **FKBP12 Binding:** Zotarolimus enters the cell and binds to the ubiquitously expressed FKBP12.[1]
- **mTORC1 Inhibition:** The resulting zotarolimus-FKBP12 complex then interacts with and inhibits the mTOR Complex 1 (mTORC1).[12]

- **Downstream Signal Blockade:** This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, including p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).<sup>[1][12]</sup>
- **Cell Cycle Arrest:** The blockade of these signaling pathways ultimately leads to the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.<sup>[1][6]</sup>

This pathway is fundamental to the therapeutic effect of zotarolimus in preventing the proliferation of vascular smooth muscle cells, which is the primary cause of restenosis following stent implantation.<sup>[12]</sup>



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Zotarolimus Mechanism of Action via mTORC1 Inhibition.

## Experimental Protocols

This section details the methodologies for key experiments used to characterize the bioactivity and properties of zotarolimus.

### Protocol: Western Blot for mTOR Pathway Inhibition

This protocol assesses the inhibitory effect of zotarolimus on the mTOR pathway by measuring the phosphorylation status of downstream targets like S6 ribosomal protein.[\[13\]](#)[\[14\]](#)

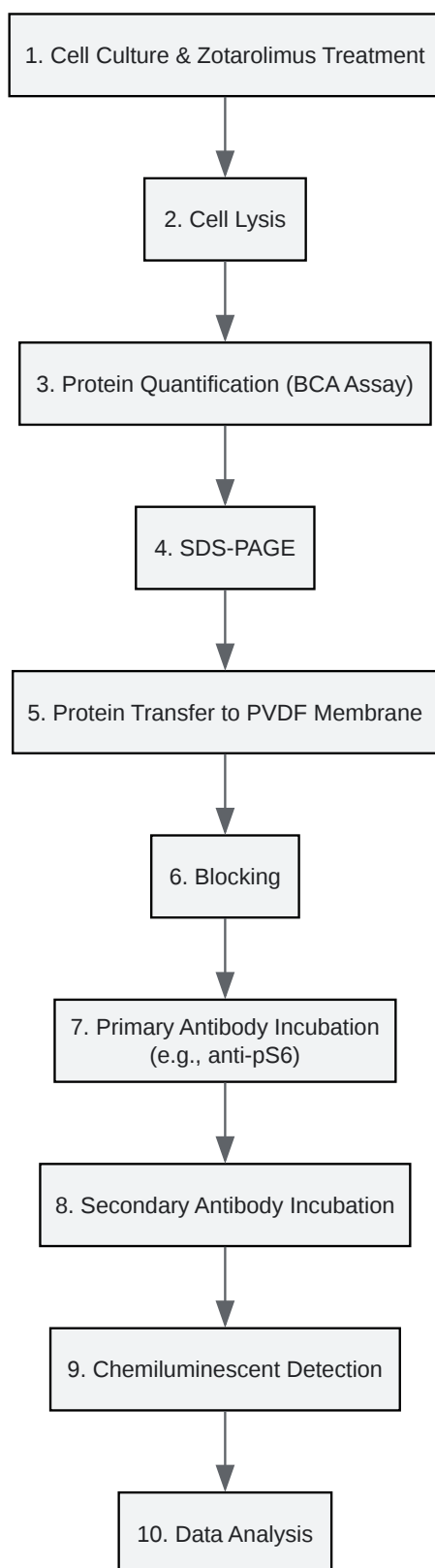
Materials:

- Human coronary artery smooth muscle cells (hCASMCMC)
- Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- Primary antibodies: anti-phospho-S6 (S240/244), anti-total-S6, anti-GAPDH
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Zotarolimus stock solution (in DMSO)

Procedure:

- **Cell Culture & Treatment:** Plate hCASMCMC and grow to 80% confluency. Treat cells with varying concentrations of zotarolimus (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for 24 hours.
- **Cell Lysis:** Wash cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer, scrape the cells, and collect the lysate.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.

- Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and transfer proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk in TBST for 1 hour.
  - Incubate with primary antibody (e.g., anti-phospho-S6, 1:1000 dilution) overnight at 4°C.
  - Wash the membrane 3x with TBST.
  - Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
  - Wash the membrane 3x with TBST.
- Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.
- Analysis: Quantify band intensities. Normalize phospho-S6 levels to total S6 and/or GAPDH to determine the extent of mTOR pathway inhibition.



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Workflow for Western Blot Analysis.

## Protocol: Cell Proliferation Assay (IC<sub>50</sub> Determination)

This assay determines the concentration of zotarolimus required to inhibit the proliferation of cells by 50%.

### Materials:

- Human T-cells or human coronary artery smooth muscle cells
- Appropriate cell culture medium
- 96-well cell culture plates
- Cell proliferation reagent (e.g., WST-1, MTS, or CyQUANT)
- Zotarolimus stock solution (in DMSO)
- (For T-cells) Mitogen, such as Concanavalin A (Con-A)

### Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- **Compound Addition:** Prepare a serial dilution of zotarolimus in culture medium. Add the diluted compound to the wells (final concentrations ranging from 0.01 nM to 1000 nM). Include vehicle-only (DMSO) and no-treatment controls.
- **Stimulation (if required):** For T-cell assays, add a mitogen like Con-A to stimulate proliferation.<sup>[2]</sup>
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a CO<sub>2</sub> incubator.
- **Quantification:** Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
- **Measurement:** Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.



- Data Analysis:
  - Subtract the background absorbance/fluorescence.
  - Normalize the data to the vehicle control (100% proliferation).
  - Plot the normalized response versus the log of the zotarolimus concentration.
  - Fit the data to a four-parameter logistic curve to determine the IC<sub>50</sub> value.

## Protocol: LC-MS/MS for Zotarolimus Quantification in Tissue

This protocol provides a method for extracting and quantifying zotarolimus from biological tissue, adapted from methods used in preclinical studies.[\[15\]](#)

### Materials:

- Stented swine artery tissue
- Homogenization solution (100% swine blood)
- Internal standard (e.g., a structural analog of zotarolimus)
- Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether)
- LC-MS/MS system with an appropriate C8 column (e.g., Zorbax Eclipse XDB-C8)[\[16\]](#)

### Procedure:

- Sample Preparation:
  - Excise the stented artery segment and weigh it.
  - Homogenize the tissue in a known volume of swine blood containing the internal standard.
- Extraction:
  - Perform a liquid-liquid extraction on the tissue homogenate using methyl tert-butyl ether.

- Vortex and centrifuge the sample to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
- Reconstitution: Reconstitute the dried extract in the mobile phase.
- LC-MS/MS Analysis:
  - Inject the sample onto the LC-MS/MS system.
  - Use a gradient elution method to separate zotarolimus from matrix components.
  - Detect and quantify zotarolimus and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
- Quantification:
  - Generate a standard curve by spiking known amounts of zotarolimus into blank tissue homogenate.
  - Calculate the concentration of zotarolimus in the tissue sample based on the peak area ratio of the analyte to the internal standard, referencing the standard curve.

## Conclusion

**42-(2-Tetrazolyl)rapamycin** (zotarolimus) is a highly potent, second-generation rapamycin analog with a well-defined mechanism of action centered on mTOR inhibition. Its modified chemical structure confers advantageous physicochemical and pharmacokinetic properties, including increased lipophilicity and a shorter half-life, making it particularly suitable for localized delivery from cardiovascular stents. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers engaged in the study and development of mTOR inhibitors and related therapeutic agents.

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- To cite this document: BenchChem. [42-(2-Tetrazolyl)rapamycin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800560#42-2-tetrazolyl-rapamycin-chemical-structure-and-properties]

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